Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a methyl ester at position 2, a carbamoyl group at position 4 linked to a diethylaminoethyl chain, and methyl substituents at positions 3 and 5 of the pyrrole ring. The diethylaminoethyl group introduces tertiary amine functionality, enhancing solubility in polar solvents and enabling interactions with biological targets such as ion channels or enzymes .
Properties
Molecular Formula |
C15H25N3O3 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
methyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-6-18(7-2)9-8-16-14(19)12-10(3)13(15(20)21-5)17-11(12)4/h17H,6-9H2,1-5H3,(H,16,19) |
InChI Key |
BSAWXEZMQWRGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethylpyrrole-2-carboxylic Acid Methyl Ester
- Starting from commercially available 3,5-dimethylpyrrole or by Paal-Knorr synthesis using appropriate 1,4-dicarbonyl compounds to form the pyrrole ring with methyl substituents at 3 and 5 positions.
- The 2-position carboxyl group is introduced via formylation followed by oxidation or directly via carboxylation methods.
- Esterification of the carboxylic acid to the methyl ester is achieved using methanol and acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
Introduction of the Carbamoyl Group at the 4-Position
- The 4-position on the pyrrole ring is functionalized by selective lithiation or halogenation (e.g., bromination) followed by nucleophilic substitution.
- Conversion of the 4-position substituent to a carbamoyl group involves reaction with phosgene equivalents or carbamoyl chloride intermediates.
- Alternatively, the 4-position can be activated as an acid chloride derivative, which then reacts with amines to form the amide linkage.
Coupling with 2-(Diethylamino)ethylamine
- The carbamoyl intermediate is reacted with 2-(diethylamino)ethylamine under controlled conditions to form the amide bond.
- Typical conditions involve mild heating in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, often in the presence of a base (e.g., triethylamine) to scavenge HCl byproduct.
- The reaction can be monitored by TLC or HPLC to ensure completion.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques using solvents like ethyl acetate, hexane, or mixtures thereof.
- Characterization includes NMR spectroscopy, mass spectrometry, IR spectroscopy, and melting point determination to confirm structure and purity.
Representative Experimental Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Pyrrole ring synthesis | 1,4-dicarbonyl + ammonium acetate | Ethanol | Reflux | 4-6 h | 70-85 |
| Esterification | Pyrrole-2-carboxylic acid + MeOH + H2SO4 | Methanol | Reflux | 3-5 h | 80-90 |
| Carbamoyl introduction | Acid chloride intermediate + amine | DCM + Et3N | 0-25 °C | 2-4 h | 75-85 |
| Amide coupling | Carbamoyl chloride + 2-(diethylamino)ethylamine | DCM or THF | 0-25 °C | 3-6 h | 70-80 |
Notes on Reaction Optimization
- The selective functionalization of the pyrrole ring requires careful control of reaction conditions to avoid over-substitution or polymerization.
- Use of protecting groups may be necessary if other reactive sites are present.
- The amide coupling step benefits from freshly distilled solvents and dry conditions to maximize yield.
- Purification by recrystallization often improves product purity and facilitates isolation of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring structure, with a molecular weight of approximately 337.46 g/mol. It contains a diethylamino group, which contributes to its biological activity, making it applicable in medicinal chemistry and pharmaceutical research.
Chemical Data
- Analyte Name: this compound
- CAS Number: 1462291-00-4
- Molecular Formula: C15 H25 N3 O3
- Molecular Weight: 295.377
- Accurate Mass: 295.19
- SMILES: CCN(CC)CCNC(=O)c1c(C)[nH]c(C(=O)OC)c1C
- InChI: InChI=1S/C15H25N3O3/c1-6-18(7-2)9-8-16-14(19)12-10(3)13(15(20)21-5)17-11(12)4/h17H,6-9H2,1-5H3,(H,16,19)
- IUPAC: methyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Applications
This compound is often utilized in industrial and academic research settings. Some of its key applications include:
- Pharmaceutical Research: Due to its structural properties and biological interactions, this compound is utilized in pharmaceutical research.
- Synthesis of Derivatives: It is used in synthesizing derivatives and exploring the compound's reactivity in medicinal chemistry.
- Interaction Studies: It is involved in binding affinity studies with various biological targets to optimize therapeutic efficacy and minimize side effects.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Steric Influence: Bulky substituents (e.g., 4-phenylthiazolyl) reduce conformational flexibility, whereas the diethylaminoethyl chain may adopt extended conformations, facilitating intermolecular interactions .
Physicochemical Properties
Solubility and Stability
- The diethylaminoethyl group enhances water solubility compared to analogs with non-polar substituents (e.g., phenylthiazolyl). However, ester groups (methyl/ethyl) render these compounds susceptible to hydrolysis under acidic or basic conditions .
- Crystallographic studies on analogs (e.g., ethyl 3,4-dimethyl-5-[(E)-(phenylimino)-methyl]-1H-pyrrole-2-carboxylate) reveal that hydrogen bonding (N–H···O) and π-π stacking stabilize crystal lattices. The diethylaminoethyl chain in the target compound may disrupt such packing due to its flexibility .
Spectroscopic and Quantum Chemical Data
- NMR Shifts : Methyl groups at positions 3 and 5 typically resonate at δ 2.1–2.3 ppm (¹H NMR), while the pyrrole NH proton appears deshielded (δ 10–12 ppm). Carbamoyl protons exhibit broad signals due to hydrogen bonding .
- DFT Studies: Analogs with hydrazinylidene-carbamoyl groups show intramolecular hydrogen bonding (N–H···O=C), reducing reactivity at the carbamoyl site. In contrast, the diethylaminoethyl carbamoyl group may exhibit weaker intramolecular interactions, increasing its availability for intermolecular binding .
Biological Activity
Methyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (commonly referred to as MDECP) is a complex organic compound notable for its unique pyrrole ring structure and associated biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Properties
MDECP has a molecular formula of and a molecular weight of approximately 295.377 g/mol. The presence of the diethylamino group is significant as it enhances the compound's biological activity and solubility properties, making it suitable for medicinal applications .
Biological Activity
Preliminary studies indicate that MDECP exhibits a range of biological activities, including:
- Antimicrobial Activity : MDECP has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Properties : The compound's structural features suggest possible efficacy in inhibiting cancer cell proliferation, with specific interest in its effects on human cancer cell lines such as MCF-7 and A549 .
- Anti-Tuberculosis Activity : Similar pyrrole derivatives have demonstrated significant anti-TB activity, suggesting that MDECP may also possess this capability, particularly against drug-resistant strains .
The mechanisms by which MDECP exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Studies focusing on structure-activity relationships (SAR) have indicated that modifications to the pyrrole ring can significantly affect the potency and selectivity of the compound against various targets .
Structure-Activity Relationship (SAR)
Recent research has highlighted the importance of substituents on the pyrrole ring in determining biological activity. For instance, compounds with electron-withdrawing groups have been shown to enhance anti-TB activity while maintaining low cytotoxicity levels .
| Compound | Key Features | Biological Activity |
|---|---|---|
| MDECP | Diethylamino group | Potential anticancer and antimicrobial activity |
| Compound 32 | Bulky substituents | Excellent anti-TB activity against resistant strains |
| Compound 14 | Chlorophenyl group | Reduced activity compared to other derivatives |
Case Studies
- Anti-Tuberculosis Study : A series of pyrrole derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Compounds similar to MDECP demonstrated MIC values below 0.016 µg/mL, indicating strong antibacterial properties with minimal cytotoxicity .
- Cancer Cell Line Evaluation : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that certain modifications to the MDECP structure led to significant growth inhibition, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the pyrrole core via Knorr-type condensation or modified Hantzsch pyrrole synthesis. Introduce the carbamoyl group using a coupling reagent (e.g., EDCI or DCC) to react the diethylaminoethylamine with the activated carboxylate intermediate. For example, in analogous ethyl pyrrole derivatives, coupling reactions between acyl chlorides and amines achieved yields of 30–45% under inert conditions (dry DCM, 0–5°C) . Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (1.2–1.5 equivalents of amine) to minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane gradient) is typical .
Q. How should researchers characterize the structure of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC. The pyrrole NH proton typically appears at δ 10–12 ppm (broad), while the diethylamino group’s N-CH2 protons resonate at δ 2.4–3.0 ppm. Compare with similar compounds (e.g., ethyl 3,5-dimethylpyrrole derivatives) to identify carbamoyl and ester carbonyl signals (δ 165–175 ppm in 13C NMR) .
- IR Spectroscopy : Confirm carbamoyl (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the key structural features influencing the compound’s reactivity and stability?
- Methodological Answer : The diethylaminoethyl carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMSO) but may hydrolyze under strongly acidic/basic conditions. The 3,5-dimethyl substituents on the pyrrole ring sterically hinder electrophilic substitution, directing reactivity to the C4 position. Stability studies (TGA/DSC) are recommended to assess decomposition temperatures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactive sites of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The carbamoyl and ester groups act as electron-withdrawing moieties, making the pyrrole ring electron-deficient. Fukui indices identify nucleophilic attack sites (e.g., carbonyl oxygen). Compare computed NMR chemical shifts with experimental data using regression models (e.g., scaling factors for toluene-d8) .
Q. How to resolve contradictions in spectral data, such as unexpected splitting in NMR signals?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., hindered rotation of the diethylamino group). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, broadening of N-CH2 signals at low temperatures (e.g., −40°C in CD2Cl2) suggests rotational barriers. Cross-validate with 2D NOESY to assess spatial proximity of substituents .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer : Modify the diethylaminoethyl side chain to alter lipophilicity (ClogP) and target binding. For instance, replace the ethyl groups with cyclopropyl or hydroxylated alkyl chains to enhance CNS penetration. Use molecular docking (AutoDock Vina) to screen against targets like GPCRs or kinases. In vitro assays (e.g., enzyme inhibition) should validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
